molecular formula C10H10N2S2 B3080108 4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine CAS No. 1082142-78-6

4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B3080108
CAS No.: 1082142-78-6
M. Wt: 222.3 g/mol
InChI Key: OHQNDLCCUHACLC-UHFFFAOYSA-N
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Description

4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a phenylsulfanyl group and an amine group. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQNDLCCUHACLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with a phenylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where 2-aminothiazole reacts with phenylmethylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylsulfanyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest for its diverse biological activities. This compound, like many thiazole derivatives, has been investigated for potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Thiazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds with a thiazole core exhibit significant activity against various bacteria and fungi.
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Thiazole compounds have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Target Interaction : Thiazole derivatives often interact with specific biological targets such as enzymes or receptors involved in disease processes. For example, they may inhibit enzymes related to inflammation or microbial growth.
  • Biochemical Pathways : The compound may influence various biochemical pathways, including those related to apoptosis and cell cycle regulation in cancer cells, as well as pathways involved in immune response modulation.

Research Findings

Recent studies have provided insights into the biological activity of thiazole derivatives, including this compound:

Antimicrobial Studies

A study evaluating the antimicrobial activity of thiazole derivatives found that compounds similar to this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to established antibiotics .

Anticancer Research

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) revealed that thiazole derivatives can reduce cell viability significantly. For instance, one derivative exhibited an IC50 value of 5 µM against HCT116 cells . The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against various bacteria (MIC values < 10 µg/mL)
AnticancerIC50 values ranging from 5 µM to 15 µM in various cancer cell lines
Anti-inflammatoryReduction in IL-6 and TNF-alpha production

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives:

  • Case Study on Antimicrobial Efficacy : A series of thiazole compounds were tested against Staphylococcus aureus and E. coli. Results showed that modifications in the phenyl group significantly enhanced antimicrobial potency.
  • Case Study on Cancer Cell Lines : A derivative was tested against multiple cancer types, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. Methodology :

  • Step 1 : Cyclocondensation of thiosemicarbazide derivatives with α-halo ketones or aldehydes under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C) to form the thiazole core .
  • Step 2 : Introduce the phenylsulfanyl methyl group via nucleophilic substitution or thiol-ene coupling, requiring catalysts like triethylamine or iodine in alkaline media .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMSO/water mixtures) .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/PurityReference
Solvent PolarityModerate (e.g., ethanol)Prevents side reactions
Temperature80–100°CEnsures complete cyclization
Catalyst (e.g., I₂)0.5–1.0 equivAccelerates S-alkylation

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Q. Methodology :

  • ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and sulfanyl methyl group (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SCH₂Ph group) .
  • IR Spectroscopy : Identify N–H stretching (3300–3500 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹) .

Q. Data Cross-Validation :

TechniqueKey Structural InsightsLimitations AddressedReference
2D NMRResolves overlapping signals via COSYAmbiguities in proton coupling
X-ray DiffractionConfirms crystal packing and stereochemistryRequires single crystals

What are the key physicochemical properties influencing the reactivity of this compound?

Q. Critical Properties :

  • Lipophilicity (logP) : ~2.5 (calculated), enhancing membrane permeability for biological studies .
  • pKa : Thiazole NH₂ group (pKa ~8.2) enables pH-dependent reactivity in aqueous media .
  • Thermal Stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature reactions .

Q. Impact on Reactivity :

  • The electron-rich thiazole ring facilitates electrophilic aromatic substitution (e.g., halogenation) .
  • The sulfanyl group (–SCH₂Ph) participates in redox reactions, forming sulfoxides under mild oxidation (H₂O₂, 0°C) .

How can researchers optimize reaction conditions to improve regioselectivity in functionalizing the thiazole core?

Q. Advanced Strategies :

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites (e.g., Fukui indices) and guide substitution patterns .
  • Directed Metalation : Employ directing groups (e.g., –NH₂) with Pd catalysts for C–H activation at specific positions .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiazole NH₂ group .

Q. Case Study :

ModificationRegioselectivity DriverYield ImprovementReference
BrominationNBS in CCl₄ at 40°C78% → 92%
SulfonationSO₃·Py complex in DMF65% → 88%

How should researchers resolve contradictions in spectral data during structural elucidation?

Q. Methodology :

Cross-Validate Techniques : Combine ¹H NMR with ¹³C DEPT-135 to distinguish CH₂ and CH₃ groups .

2D NMR (HSQC/HMBC) : Map proton-carbon correlations to confirm connectivity (e.g., NH₂ to thiazole C2) .

Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Example : Discrepancies in NH₂ proton signals resolved via NOESY, confirming intramolecular H-bonding with the sulfanyl group .

What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Q. Advanced Methods :

  • Molecular Docking : Screen against targets (e.g., kinases, PDE enzymes) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models (TIP3P water) .
  • QSAR Modeling : Derive predictive models using descriptors like polar surface area and H-bond acceptors .

Validation : Correlation between computed IC₅₀ and experimental enzyme inhibition (R² > 0.85) .

How to design in vitro assays to evaluate the antimicrobial activity of this compound?

Q. Methodology :

  • Strain Selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • MIC Determination : Broth microdilution (CLSI guidelines), with positive controls (ciprofloxacin) and DMSO blanks .
  • Mechanistic Studies : Check membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays .

Q. Data Interpretation :

Compound DerivativeMIC (µg/mL)MechanismReference
4-Cl-Phe derivative3.12Cell wall synthesis
4-NO₂-Phe derivative12.5DNA gyrase inhibition

What strategies exist for regioselective modification of the phenylsulfanyl moiety to enhance bioactivity?

Q. Advanced Functionalization :

  • Electrophilic Aromatic Substitution : Install electron-withdrawing groups (e.g., –NO₂, –CF₃) at the para position to boost metabolic stability .
  • Click Chemistry : Attach triazole rings via CuAAC reactions for improved solubility and target engagement .
  • Protection-Deprotection : Use tert-butyl groups to shield reactive sites during multi-step syntheses .

Q. Case Study :

ModificationBioactivity (IC₅₀)Selectivity IndexReference
–CF₃ at para0.45 µM>100
Triazole conjugate1.2 µM85

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine
Reactant of Route 2
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4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine

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